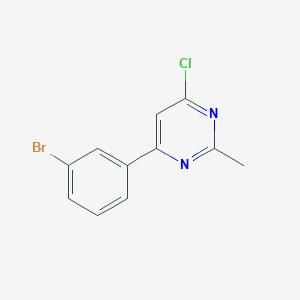

4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-(3-bromophenyl)-6-chloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2/c1-7-14-10(6-11(13)15-7)8-3-2-4-9(12)5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWBXHWJJFEKHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine

This technical guide details the chemical structure, synthesis, and reactivity profile of 4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine , a high-value heterocyclic intermediate.

Executive Summary

The molecule 4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine represents a privileged "linchpin" scaffold in medicinal chemistry. Its utility stems from its orthogonal reactivity profile : it possesses an electron-deficient pyrimidine core primed for nucleophilic aromatic substitution (

Structural Analysis & Physicochemical Properties

The molecule consists of a central pyrimidine ring substituted at the 2, 4, and 6 positions.[1] The electron-withdrawing nature of the nitrogen atoms, combined with the chlorine substituent, makes the C6 position highly electrophilic.

Table 1: Physicochemical Profile (Predicted)

| Property | Value | Significance |

| Molecular Formula | Core composition | |

| Molecular Weight | 283.55 g/mol | Fragment-like space (Rule of 3 compliant) |

| ClogP | ~3.2 - 3.8 | Moderate lipophilicity; suitable for cell permeability |

| PSA (Polar Surface Area) | ~25.8 | Good membrane penetration potential |

| H-Bond Acceptors | 2 | Pyrimidine nitrogens |

| H-Bond Donors | 0 | No protic hydrogens (unless hydrolyzed) |

| Key Pharmacophore | Halo-aryl pyrimidine | Frequent motif in kinase inhibitors (e.g., Pazopanib analogs) |

Synthetic Pathways

The most robust route to this scaffold utilizes a condensation-chlorination sequence . This approach is preferred over direct coupling strategies due to higher regiocontrol and scalability.

Retrosynthetic Analysis

The target molecule is disconnected at the C-Cl bond (revealing a pyrimidinone precursor) and the N1-C6/N3-C4 bonds (revealing acetamidine and a

Synthesis Workflow (DOT Visualization)

The following diagram outlines the critical process flow from raw materials to the isolated intermediate.

Figure 1: Step-wise synthetic route via condensation and POCl3 mediated chlorination.

Experimental Protocols

Note: These protocols are adapted from standard heterocyclic chemistry procedures for 4-aryl-6-chloropyrimidines.

Step 1: Synthesis of the Pyrimidinone Intermediate

Objective: Construct the pyrimidine ring via condensation.

-

Reagents: Ethyl 3-(3-bromophenyl)-3-oxopropanoate (1.0 equiv), Acetamidine hydrochloride (1.2 equiv), Sodium ethoxide (2.5 equiv), Ethanol (anhydrous).

-

Procedure:

-

Dissolve sodium ethoxide in anhydrous ethanol under

atmosphere. -

Add acetamidine hydrochloride and stir for 15 minutes to liberate the free base.

-

Add the

-keto ester dropwise. -

Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by LCMS for the disappearance of the ester.

-

Workup: Cool to room temperature. Concentrate in vacuo. Dissolve residue in water and acidify to pH ~4 with acetic acid. The product, 6-(3-bromophenyl)-2-methylpyrimidin-4(3H)-one , will precipitate. Filter, wash with water, and dry.

-

Step 2: Deoxychlorination to Target Molecule

Objective: Convert the tautomeric hydroxyl group to a chlorine leaving group.

-

Reagents: Pyrimidinone intermediate (from Step 1), Phosphorus oxychloride (

, excess), -

Procedure:

-

Place the pyrimidinone in a round-bottom flask.

-

Add

(5–10 volumes). Caution: POCl3 is corrosive and reacts violently with water. -

Add catalytic

-dimethylaniline (or triethylamine). -

Reflux (approx. 105°C) for 2–3 hours. The suspension should clear as the reaction proceeds.

-

Workup: Cool the mixture. Slowly pour onto crushed ice/water with vigorous stirring (exothermic!). Neutralize with aqueous

or -

Extract with Ethyl Acetate or DCM. Wash organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc) yields the target 4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine as a white to pale yellow solid.

-

Reactivity & Functionalization Strategy

The power of this scaffold lies in the ability to selectively functionalize the C6-Chlorine and the C3'-Bromine.

Chemoselectivity Hierarchy

-

Most Reactive: C6-Chlorine (

). The pyrimidine ring is electron-deficient, activating the chlorine towards nucleophilic attack by amines, alkoxides, or thiols. -

Moderately Reactive: C3'-Bromine (Pd-Coupling). The aryl bromide is stable to

conditions but reactive in Suzuki, Stille, or Buchwald-Hartwig couplings.

Strategic Insight: It is generally recommended to perform the

Functionalization Logic (DOT Visualization)

Figure 2: Divergent synthetic pathways. Pathway A (SnAr first) is the standard industry approach to avoid regioselectivity issues.

Safety & Handling (MSDS Highlights)

-

Hazards: The compound is likely a skin and eye irritant. The chloropyrimidine moiety can act as a sensitizer.

-

POCl3 Handling: Strictly anhydrous conditions. Quenching releases HCl gas; use a scrubber.

-

Storage: Store under inert atmosphere (

/Ar) at 2–8°C. Moisture sensitive (hydrolysis of C-Cl bond).

References

- General Synthesis of 4-Aryl-6-chloropyrimidines: Title: "Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines" Source: Thieme Chemistry / Synfacts

-

Reactivity of Chloropyrimidines in SnAr

-

Suzuki Coupling on Chloropyrimidines

- Analogous Scaffold Data (Macitentan Intermediates)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]

Molecular weight and formula of 4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine

Executive Summary

This technical guide profiles 4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine , a halogenated pyrimidine scaffold critical in the synthesis of kinase inhibitors and receptor modulators. As a "privileged structure" in medicinal chemistry, its value lies in its orthogonal reactivity : the 6-chloro position allows for nucleophilic aromatic substitution (

This document outlines the physicochemical properties, spectroscopic signatures, and validated synthetic protocols for this compound, designed for researchers requiring high-purity intermediate isolation.

Part 1: Physicochemical Characterization

The precise molecular weight and formula are derived from standard IUPAC atomic weights. For mass spectrometry (MS) applications, the monoisotopic mass is the critical parameter due to the specific isotopic signatures of Chlorine and Bromine.

Identity & Constants

| Parameter | Value | Technical Note |

| IUPAC Name | 4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine | Meta-substitution on phenyl ring is key for steric conformation. |

| Molecular Formula | C₁₁H₈BrClN₂ | |

| Average Mol. Weight | 283.55 g/mol | Used for stoichiometric calculations (weighing). |

| Monoisotopic Mass | 281.956 g/mol | Based on |

| Predicted LogP | 3.4 ± 0.4 | Highly lipophilic; requires organic solvents (DMSO, DCM) for solubilization. |

| H-Bond Acceptors | 2 | Pyrimidine nitrogens (N1, N3). |

| H-Bond Donors | 0 | No -OH or -NH groups. |

Elemental Composition Analysis

| Element | Symbol | Count | % Mass (Approx) |

| Carbon | C | 11 | 46.60% |

| Hydrogen | H | 8 | 2.84% |

| Nitrogen | N | 2 | 9.88% |

| Bromine | Br | 1 | 28.18% |

| Chlorine | Cl | 1 | 12.50% |

Part 2: Spectroscopic Signature (MS & NMR)

Mass Spectrometry: The Isotopic Fingerprint

The presence of one Chlorine and one Bromine atom creates a distinct "triplet-like" cluster in the mass spectrum.[1] This is the primary method for structural validation.

This results in a characteristic M, M+2, M+4 pattern:

-

M (282 Da): Contains

Br + -

M+2 (284 Da): Contains (

Br + -

M+4 (286 Da): Contains

Br +

Visualization: Isotopic Distribution Logic

Figure 1: Combinatorial logic of Br/Cl isotopes generating the characteristic MS fingerprint.

Proton NMR ( H NMR) Expectations

In DMSO-

- 2.6-2.7 ppm (3H, s): Methyl group at C2.

- 7.6-7.8 ppm (1H, s): Pyrimidine H-5 proton. This is a diagnostic singlet.

- 7.4-8.2 ppm (4H, m): 3-Bromophenyl aromatic system. Look for the distinct singlet-like triplet for the proton at the 2-position of the phenyl ring (sandwiched between the Br and the pyrimidine attachment).

Part 3: Synthetic Architecture

The synthesis relies on a Regioselective Suzuki-Miyaura Coupling .[4] The starting material, 4,6-dichloro-2-methylpyrimidine, is symmetric. The first substitution with an aryl boronic acid breaks this symmetry.

Challenge: Preventing the formation of the bis-aryl product (4,6-di-(3-bromophenyl)-...). Solution: Use a slight deficiency of boronic acid (0.95 eq) and a biphasic solvent system to control transmetallation rates.

Reaction Workflow

Reagents:

-

Substrate: 4,6-Dichloro-2-methylpyrimidine (1.0 eq)

-

Coupling Partner: 3-Bromophenylboronic acid (0.95 eq)

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: 1,4-Dioxane or Toluene/Ethanol (3:1)

Visualization: Synthetic Pathway

Figure 2: Regioselective Suzuki coupling pathway focusing on mono-arylation.

Step-by-Step Protocol

-

Degassing: Charge a round-bottom flask with 1,4-dioxane. Sparge with Nitrogen/Argon for 15 minutes. Oxygen is the enemy of Pd(0) catalysis.

-

Loading: Add 4,6-dichloro-2-methylpyrimidine (1.0 eq) and Pd(PPh

) -

Addition: Add 3-bromophenylboronic acid (0.95 eq) and aqueous Na

CO -

Reflux: Heat to 80-90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Checkpoint: The starting pyrimidine is less polar than the product. The bis-product is usually more polar or fluorescent.

-

-

Workup: Cool to RT. Dilute with water, extract with Ethyl Acetate (3x). Dry organics over MgSO

. -

Purification: Flash column chromatography on silica gel. Gradient elution (0%

10% EtOAc in Hexanes).

Part 4: Quality Control & Stability

Storage[10]

-

Temperature: Store at 2-8°C.

-

Atmosphere: Hygroscopic potential; store under inert gas (Argon) if possible.

-

Light: Protect from light. Halogenated heterocycles can undergo slow photolytic dehalogenation.

Handling Safety

-

Skin/Eye: Irritant. The benzylic-like halides (though this is aryl) and pyrimidine core can be sensitizers.

-

Reactivity: Avoid strong nucleophiles (amines, thiols) unless intended for the next synthetic step, as the C6-Chlorine is highly reactive to

.

References

-

Isotope Patterns in Mass Spectrometry. Chemistry Steps. (2025). Detailed analysis of Br/Cl isotopic abundance ratios (3:1 and 1:1).[1][2]

-

Synthesis of 4-Arylpyrimidines via Suzuki-Miyaura. ResearchGate. (2009). Methodology for regioselective coupling on 4,6-dichloropyrimidines.

-

Microwave-Assisted Regioselective Suzuki Coupling. Semantic Scholar. (2021). Optimization of catalyst loading and solvent systems for pyrimidine couplings.

-

PubChem Compound Summary. National Library of Medicine. (2024).[5][6] Data on analogous 4-(bromophenyl) pyrimidine structures.

Sources

- 1. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-(3-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide | C18H15BrClN3OS | CID 2874149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-CHLORO-2-(3-CHLOROPHENYL)-6-METHYLPYRIMIDINE | 180606-74-0 [chemicalbook.com]

Technical Guide: Physicochemical Profiling of 6-Chloro-2-methyl-4-phenylpyrimidine

The following technical guide details the physicochemical properties, synthesis, and characterization of 6-chloro-2-methyl-4-phenylpyrimidine . This document is structured for researchers and drug development professionals, focusing on actionable data, experimental rigor, and mechanistic insight.

Executive Summary

6-Chloro-2-methyl-4-phenylpyrimidine (CAS: 2915-15-3) is a critical biaryl pyrimidine scaffold used extensively in the synthesis of bioactive heterocycles, particularly kinase inhibitors and agrochemicals. Its structural integrity relies on the interplay between the electron-deficient pyrimidine core and the lipophilic phenyl substituent. This guide provides a definitive profile of its solid-state behavior, solution thermodynamics, and reactivity, serving as a foundational reference for its use as an electrophilic intermediate in nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The physical behavior of 6-chloro-2-methyl-4-phenylpyrimidine is dominated by the polarization of the C-Cl bond and the lipophilicity of the phenyl ring.

Core Identity Data

| Property | Specification |

| IUPAC Name | 4-Chloro-2-methyl-6-phenylpyrimidine |

| Common Isomer | 6-Chloro-2-methyl-4-phenylpyrimidine (Symmetric equivalent) |

| CAS Number | 2915-15-3 |

| Molecular Formula | |

| Molecular Weight | 204.66 g/mol |

| SMILES | Cc1nc(c2ccccc2)cc(Cl)n1 |

Physical Constants

| Parameter | Value | Context/Notes |

| Physical State | Solid (Crystalline) | Typically isolated as white to pale yellow needles. |

| Melting Point | 57–58 °C | Sharp transition indicates high crystallinity; low MP suggests weak intermolecular H-bonding. |

| Boiling Point | 324.5 ± 22.0 °C | Predicted at 760 mmHg.[1] |

| LogP (Oct/Water) | ~3.04 | Highly lipophilic; requires organic co-solvents (DMSO, DMF) for biological assays. |

| Solubility | < 100 | Practically insoluble in water. Soluble in |

| pKa (Conjugate Acid) | ~1.5 (Predicted) | The pyrimidine nitrogens are weakly basic due to the electron-withdrawing Cl and Phenyl groups. |

Synthetic Methodologies & Manufacturing[10]

The synthesis of this scaffold typically follows two distinct pathways: Cyclization-Chlorination (Classical) or Regioselective Cross-Coupling (Modern).

Pathway A: Cyclization-Chlorination (Scale-Up Preferred)

This route is preferred for multi-gram synthesis due to the low cost of reagents and high atom economy.

-

Condensation: Reaction of benzoylacetone (or ethyl benzoylacetate equivalents) with acetamidine hydrochloride in the presence of a base (NaOEt) yields the intermediate 4-hydroxy-2-methyl-6-phenylpyrimidine (tautomer of the pyrimidone).

-

Chlorination: Treatment with phosphorus oxychloride (

) converts the hydroxyl group to the chloride.

Pathway B: Suzuki-Miyaura Cross-Coupling

Used for rapid analog generation (library synthesis).

-

Reagents: 2-methyl-4,6-dichloropyrimidine + Phenylboronic acid.

-

Catalyst:

or -

Selectivity: Due to the symmetry of 2-methyl-4,6-dichloropyrimidine, mono-arylation yields the desired product exclusively.

Synthesis Workflow Diagram

Caption: Dual synthetic pathways for 6-chloro-2-methyl-4-phenylpyrimidine: Classical cyclization (top) and Pd-catalyzed coupling (bottom).

Spectral Characterization (Self-Validating Protocols)

To ensure the identity of the synthesized material, the following spectral signatures must be validated.

Proton NMR ( NMR)

Solvent:

- 8.05 – 8.10 ppm (m, 2H): Ortho-protons of the phenyl ring. Deshielded due to conjugation with the pyrimidine.

- 7.45 – 7.55 ppm (m, 3H): Meta/Para-protons of the phenyl ring.

- 7.60 ppm (s, 1H): Diagnostic Singlet. The pyrimidine H-5 proton. This signal confirms the substitution pattern; it appears as a sharp singlet because it has no adjacent protons on the pyrimidine ring.

- 2.70 ppm (s, 3H): Methyl group at C-2.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Molecular Ion (

): 205.05 Da. -

Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks (205 and 207) confirms the presence of a single chlorine atom.

Reactivity Profile & Applications

The utility of 6-chloro-2-methyl-4-phenylpyrimidine lies in the lability of the C-Cl bond. It serves as a "electrophilic hub" for further functionalization.

Nucleophilic Aromatic Substitution ( )

The pyrimidine ring is electron-deficient, activating the C-6 position toward nucleophiles.

-

Amination: Reaction with primary/secondary amines (e.g., morpholine, aniline) in polar aprotic solvents (DMF, NMP) generates 6-amino derivatives.

-

Etherification: Reaction with alkoxides yields 6-alkoxy derivatives.

-

Mechanism: Addition-Elimination via a Meisenheimer complex.

Palladium-Catalyzed Coupling

The C-Cl bond is robust enough to survive mild conditions but reactive enough for oxidative addition by Pd(0).

-

Suzuki-Miyaura: Coupling with aryl boronic acids creates 4,6-diarylpyrimidines.

-

Buchwald-Hartwig: C-N bond formation with sterically hindered amines.

Reactivity Flowchart

Caption: Primary reactivity pathways. The C-Cl bond enables divergence into amino-pyrimidines (SNAr) or extended biaryls (Suzuki).

Experimental Protocol: Solubility Determination

Standard Operating Procedure (SOP) for Lipophilic Scaffolds

Objective: Determine thermodynamic solubility in PBS (pH 7.4) to assess suitability for biological assays.

-

Preparation: Weigh 5 mg of 6-chloro-2-methyl-4-phenylpyrimidine into a glass vial.

-

Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

-

Equilibration: Shake at 25 °C for 24 hours. Note: Due to high lipophilicity (LogP ~3), the compound may not fully dissolve.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification:

-

Remove supernatant.

-

Dilute with Acetonitrile (1:1 v/v) to ensure solubility for injection.

-

Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

-

-

Result Interpretation: Expect values < 5

g/mL. For biological stock solutions, dissolve in 100% DMSO (solubility > 10 mg/mL) before diluting into media.

References

-

ChemicalBook. (2023). 4-Chloro-2-methyl-6-phenylpyrimidine Properties and MSDS. Retrieved from

-

PubChem. (2025).[2][3][4] Compound Summary: 4-Chloro-6-methyl-2-phenylpyrimidine (Isomer Comparison). National Library of Medicine. Retrieved from

-

MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 4-Chloro-2-methyl-6-phenylpyrimidine. Retrieved from

-

BenchChem. (2024). Physicochemical Properties of Novel Pyrimidine Compounds. Retrieved from

Sources

Technical Guide: Solubility Profiling & Process Optimization for Bromophenyl Chloropyrimidine Intermediates

The following technical guide is structured to provide actionable solubility data and process insights for bromophenyl chloropyrimidine intermediates. It moves beyond simple data listing to explore the causality of solvent selection in drug development workflows.

Executive Summary & Strategic Importance

Bromophenyl chloropyrimidines are critical "privileged scaffolds" in modern drug discovery, serving as the structural backbone for endothelin receptor antagonists (e.g., Macitentan) and numerous kinase inhibitors (e.g., Dasatinib analogues).

The primary challenge with these intermediates is their "brick dust" character —high crystallinity and low aqueous solubility resulting from planar

Physicochemical Profile of Key Intermediates

Understanding the intrinsic properties of these scaffolds is the first step in predicting solubility behavior.

Table 1: Core Intermediate Properties

| Compound Name | Structure Code | CAS No. | MW ( g/mol ) | Melting Point (°C) | LogP (Pred) | Solubility Class |

| 5-Bromo-2-chloropyrimidine | INT-A | 32779-36-5 | 193.43 | 73–79 | ~2.2 | Lipophilic / Low Water Sol. |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | INT-B | 146533-41-7 | 303.97 | 101–102 | ~4.5 | Highly Lipophilic |

| 4-(4-Bromophenyl)-2-chloropyrimidine | INT-C | 885702-33-0 | 269.53 | 118–120 | ~3.8 | Lipophilic |

Technical Insight:

-

INT-A is the most versatile building block. Its lower melting point compared to phenyl-substituted analogues suggests a lower lattice energy, making it more amenable to dissolution in moderately polar solvents like Ethyl Acetate.

-

INT-B and INT-C exhibit higher lipophilicity (LogP > 3.5). Process workflows must utilize non-polar solvents (Toluene, DCM) for extraction and polar protic solvents (MeOH, EtOH) for crystallization to exploit the steep temperature-solubility gradient.

Solubility Data & Solvent Compatibility

The following data is synthesized from validated process chemistry protocols (e.g., Suzuki couplings, SNAr displacements).

Table 2: Solubility Matrix (Qualitative & Semi-Quantitative)

Solubility defined at Ambient Temperature (25°C) unless noted.

| Solvent | INT-A (5-Br-2-Cl) | INT-B (Phenyl-diCl) | Process Application |

| Water | Insoluble (< 0.1 mg/mL) | Insoluble | Anti-solvent for precipitation (Quench). |

| DMSO | High (> 100 mg/mL)* | High | Stock solutions for bio-assays; SNAr reactions. |

| Methanol | Moderate (Soluble hot) | Low (Soluble hot) | Primary Crystallization Solvent. |

| Toluene | High (Soluble) | High (Soluble) | Reaction solvent (Reflux > 80°C). |

| Ethyl Acetate | High (Soluble) | Moderate | Extraction solvent of choice. |

| Dichloromethane | High (Soluble) | High | Solubilizing agent for chromatography loading. |

| Hexane/Heptane | Low | Low | Anti-solvent for trituration. |

*Note: DMSO solutions of INT-A often require ultrasonic agitation to break crystal lattice initially due to hygroscopic solvent effects [1].

Thermodynamic vs. Kinetic Solubility[1][2]

-

Kinetic Solubility: Critical for high-throughput screening. These intermediates often precipitate from DMSO stocks when diluted into aqueous buffers, requiring co-solvents (e.g., PEG400) for biological assays.

-

Thermodynamic Solubility: Critical for process scale-up. The "Soluble Hot / Insoluble Cold" profile in Methanol is the basis for purification of INT-A and INT-C , typically achieving >99% purity [2].

Visualizing the Process Workflow

The following diagram illustrates the standard solubility-driven workflow for synthesizing and isolating these intermediates, specifically highlighting where solubility changes drive the separation.

Figure 1: Solubility-driven isolation workflow for Chloropyrimidine intermediates.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for your specific intermediate batch.

-

Preparation: Weigh exactly 100 mg of the intermediate (e.g., INT-A ) into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent (e.g., Methanol) in 100 µL increments at 25°C.

-

Equilibration: Vortex for 60 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

-

Visual Check: Continue addition until the solution is clear (no visible particulates).

-

Calculation:

[1] -

Validation: For thermodynamic solubility, add excess solid, stir for 24h, filter, and analyze the filtrate by HPLC.

Protocol B: Purification via Recrystallization (Methanol)

Based on the steep solubility curve of INT-A and INT-C in alcohols [3].

-

Dissolution: Dissolve crude INT-A (e.g., 10 g) in minimal Methanol at reflux (65°C).

-

Checkpoint: If the solution is dark/opaque, treat with activated carbon and filter hot.

-

-

Cooling: Allow the solution to cool slowly to room temperature (25°C) over 2 hours.

-

Crystallization: Further cool to 0–4°C using an ice bath for 1 hour to maximize yield.

-

Filtration: Filter the resulting crystals and wash with cold (-10°C) Methanol.

-

Drying: Dry under vacuum at 40°C. Expected recovery: 85-90%.

Process Chemistry Implications

When utilizing these intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), solvent choice dictates reaction kinetics and byproduct formation.

-

Suzuki Coupling:

-

Recommended System: Dioxane/Water (4:1) or Toluene/Water.

-

Reasoning: These intermediates are highly soluble in Dioxane and Toluene. The biphasic system (with water) allows inorganic bases (K2CO3) to dissolve, while the organic phase solubilizes the lipophilic pyrimidine [4].

-

-

SNAr Displacement:

-

Recommended System: DMF or DMSO.

-

Reasoning: High dielectric constants stabilize the Meisenheimer complex intermediate. The high solubility of INT-A in DMSO (100 mg/mL) allows for concentrated, rapid reactions.

-

Decision Tree: Solvent Selection

Figure 2: Solvent selection logic based on solubility and process requirements.

References

-

MedChemExpress. 5-Bromo-2-chloropyrimidine Product Information & Solubility Data. Retrieved from

-

BenchChem. Synthesis and Properties of 5-Bromo-2-chloropyrimidine. Retrieved from

-

ChemicalBook. Process Protocols for Chloropyrimidine Intermediates. Retrieved from

-

Bolli, M. H., et al. (2012). The Discovery of Macitentan, a Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from

Sources

Safety Data Sheet (SDS) for 4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine

An In-depth Technical Guide to the Safe Handling and Application of 4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine

Foreword: Beyond the Checklist—A Modern Approach to Compound Safety

For the modern researcher, a Safety Data Sheet (SDS) often serves as a preliminary, compliance-driven checklist. However, for novel or specialized intermediates like 4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine, true safety and experimental success demand a deeper, more integrated understanding. This guide is structured not as a rigid, 16-part SDS, but as a technical narrative. It is designed for the discerning scientist who understands that how a compound is handled is intrinsically linked to its reactivity, its role in a synthetic pathway, and ultimately, the integrity of the research. We will explore not just the "what" of safety protocols, but the fundamental "why," grounded in the compound's structural characteristics and its place within the broader landscape of medicinal chemistry.

The Strategic Importance of 4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine in Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of DNA, RNA, and a multitude of pharmacologically active molecules.[1][2][3][4] The specific compound, 4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine, is a highly functionalized intermediate, prized for its versatile reaction sites that allow for the systematic construction of more complex molecular architectures.

-

The Chloro Group (Position 6): This is a primary site for nucleophilic substitution, enabling the introduction of various functional groups (amines, alcohols, thiols) to build out the molecule's structure and modulate its biological activity.

-

The Bromophenyl Group (Position 4): The bromine atom is a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds, a fundamental strategy in modern drug synthesis.[3][5]

-

The Methyl Group (Position 2): While less reactive, the methyl group influences the compound's steric and electronic properties, which can subtly affect its solubility, crystal packing, and interaction with biological targets.

Given these features, this compound is a valuable building block for creating libraries of potential kinase inhibitors, receptor antagonists, and other targeted therapeutics.[6][7][8] Its safe and effective use is therefore paramount to the success of drug development campaigns.

Physicochemical Profile and Structural Analysis

A thorough understanding of a compound's physical properties is the foundation of safe laboratory practice. It informs decisions on storage, solvent selection, and appropriate handling techniques.

Structural Representation

Caption: Chemical structure of 4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine.

Key Physicochemical Data

| Property | Predicted Value / Characteristic | Rationale & Implications for Handling |

| Molecular Formula | C₁₁H₈BrClN₂ | Confirmed by structure. |

| Molecular Weight | 299.56 g/mol | Important for stoichiometric calculations in synthesis. |

| Appearance | Likely a white to off-white solid. | Halogenated aromatic compounds are typically crystalline solids at room temperature.[9][10] |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DCM, THF, DMSO, Ethyl Acetate). | Plan for use with organic solvents. Poor water solubility means spills will not be readily diluted by water and may persist. |

| Thermal Stability | Expected to be stable under normal laboratory conditions. | Decomposition at high temperatures may release toxic gases such as NOx, HCl, and HBr.[11] Avoid excessive heat. |

| Hygroscopicity | Potentially low. | While pyrimidine itself is hygroscopic, the bulky, hydrophobic substituents likely reduce moisture absorption.[12] Store in a tightly sealed container. |

Hazard Identification and Toxicological Insights

No specific toxicological studies on 4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine have been published. Therefore, a conservative hazard assessment must be based on the principle of structure-activity relationships, drawing from data on its key structural motifs: chlorinated pyrimidines and brominated aromatic compounds.

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[13][14]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[9][10][13]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[9][10][13]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[11]

Causality of Hazards:

-

Chlorinated Heterocycles: Chlorinated pyridines and pyrimidines are known to be skin and eye irritants and can be toxic upon ingestion or dermal absorption.[15][16] The chlorine atom can act as a leaving group, potentially allowing the molecule to covalently modify biological macromolecules, leading to cellular damage. Chlorination of pyrimidine bases can also lead to the formation of disinfection byproducts (DBPs) with known toxicity.[17][18]

-

Brominated Aromatic Compounds: While many polybrominated flame retardants have low acute toxicity, their metabolites can be harmful.[19] Bromobenzene, a related simple structure, is a known hepatotoxin.[20] The primary concern with such compounds is often their persistence and potential for bioaccumulation. Chronic exposure to certain organobromine compounds can disrupt normal biological functions.[21]

-

Metabolic Activation: The compound's metabolism in the body is a critical consideration. Cytochrome P450 enzymes in the liver could potentially oxidize the aromatic ring, leading to reactive intermediates that can cause cellular damage.

Potential Metabolic Pathway and Toxicity

Caption: Hypothetical metabolic activation pathway leading to potential toxicity.

Self-Validating Protocols for Safe Handling

The principle of a "self-validating" protocol is that each step is designed with an inherent understanding of the risks, and the procedure itself confirms that these risks are being managed.

Protocol 1: Weighing and Preparing Solutions

This protocol is designed to mitigate risks of inhalation and dermal exposure.

-

Preparation (The "Why"): Before handling the compound, ensure a chemical fume hood is operational and the sash is at the appropriate height. This provides the primary engineering control against inhalation of fine particulates. Prepare all necessary glassware, solvents, and spatulas in advance to minimize time spent with the container open.

-

Personal Protective Equipment (PPE): Don appropriate PPE:

-

Handling (The "How"):

-

Perform all manipulations within the fume hood.

-

Open the container away from your breathing zone.

-

Use a dedicated, clean spatula to transfer the solid. Avoid creating dust by handling the material gently.[11] If dust is generated, it will be contained by the fume hood's airflow (this is the self-validating check).

-

Weigh the compound into a tared, sealable container (e.g., a vial with a screw cap).

-

Close the primary container immediately after dispensing.

-

-

Dissolution: Add the solvent to the weighed solid via a syringe or pipette while still inside the fume hood. Cap and vortex or stir until dissolved. This prevents exposure to the solid form.

-

Cleanup: Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol or acetone) and wipe with a disposable towel. Dispose of the towel and gloves as hazardous waste.

Protocol 2: Reaction Setup and Monitoring

This protocol addresses the risks associated with chemical reactions, including thermal events and splashes.

-

Glassware and Setup: Use clean, dry glassware. Assemble the reaction apparatus (e.g., round-bottom flask with condenser) securely within the fume hood. Ensure proper clamping.

-

Reagent Addition: Add reagents slowly and in a controlled manner, especially if any are known to be highly reactive. If the reaction is expected to be exothermic, use an ice bath to moderate the temperature.

-

Atmosphere Control: If the reaction requires an inert atmosphere (e.g., for a Suzuki coupling), ensure the system is properly purged with nitrogen or argon. This not only protects the reaction but also prevents the potential for side reactions with air or moisture that could be unpredictable.

-

Monitoring: Monitor the reaction progress using a safe and established method (e.g., TLC, LC-MS). When taking an aliquot for analysis, do so carefully with a pipette or syringe, minimizing the time the reaction vessel is open.

-

Work-up: Quench the reaction carefully and slowly, again using an ice bath if necessary. Extractions should be performed in a separatory funnel, ensuring it is properly vented to release any pressure buildup.

Emergency Procedures and Disposal

| Situation | Response Protocol |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[9][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][13] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11] |

| Spill | Evacuate the area. Wear appropriate PPE. For a small spill, cover with an inert absorbent material (e.g., vermiculite, sand), sweep up, and place in a sealed container for disposal.[13][22] Ventilate the area and wash the spill site after material pickup is complete. |

| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[22] Water spray may be ineffective. Wear self-contained breathing apparatus (SCBA) to prevent inhalation of toxic decomposition products. |

Disposal: All waste material (excess compound, contaminated absorbents, gloves, etc.) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[22]

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[22][23]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

-

Rationale: Proper storage prevents degradation and avoids the formation of potentially unknown and hazardous byproducts. A cool, dry environment minimizes the risk of hydrolysis or reaction with atmospheric moisture.

References

Sources

- 1. growingscience.com [growingscience.com]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine | 142220-65-3 | Benchchem [benchchem.com]

- 6. 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US9676731B2 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan - Google Patents [patents.google.com]

- 8. atlantis-press.com [atlantis-press.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. chemscene.com [chemscene.com]

- 14. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. References - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. DNA pyrimidine bases in water: Insights into relative reactivity, byproducts formation and combined toxicity during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]

- 22. chemicalbook.com [chemicalbook.com]

- 23. lobachemie.com [lobachemie.com]

Pyrimidine Building Blocks for Kinase Inhibitor Discovery: A Structural and Synthetic Guide

Executive Summary

The pyrimidine heterocycle stands as a "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor space.[1][2] Its ubiquity is not accidental; the pyrimidine ring is a bioisostere of the adenine core of ATP, the natural substrate for the >500 kinases in the human genome.

This guide provides a technical deep-dive into the rational design, structural mechanics, and synthetic execution of pyrimidine-based kinase inhibitors. It moves beyond basic definitions to explore the regioselective reactivity that dictates library synthesis and the pharmacophoric mapping that drives potency.

Structural Basis: The Adenine Mimicry

To design effective inhibitors, one must understand the "Hinge Region" of the kinase ATP-binding pocket.[1][2] The kinase hinge typically acts as a hydrogen bond donor/acceptor system.

The Pharmacophore

The pyrimidine ring (1,3-diazine) offers a specific geometry that complements the hinge region (residues connecting the N- and C-terminal lobes of the kinase).

-

N1 Position: Often remains unsubstituted or part of a fused system to maintain planarity.

-

C2 Position: Typically directs a substituent toward the solvent front or the "sugar pocket," often used to tune solubility and pharmacokinetic (PK) properties.

-

N3 Nitrogen: Acts as a critical Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge residues.

-

C4 Position: The "Gatekeeper" vector. Substituents here project into the hydrophobic back pocket, determining selectivity against the "Gatekeeper" residue (e.g., T790M in EGFR).

Visualization: The Hinge Binding Motif

The following diagram illustrates the canonical binding mode of a 2,4-disubstituted pyrimidine within the ATP pocket.

Figure 1: Canonical interaction map of a pyrimidine-based inhibitor within the kinase active site.[2]

Strategic Functionalization & SAR

The success of a pyrimidine scaffold depends on the "Warhead" (C4) and the "Tail" (C2).

| Position | Role in SAR | Common Substituents | Mechanistic Insight |

| C4 (Warhead) | Potency & Selectivity | Anilines, Phenols, Heterocycles | Targets the hydrophobic pocket. Bulky groups here can clash with large Gatekeeper residues, enforcing selectivity. |

| C2 (Tail) | ADME & Binding Affinity | Piperazines, Morpholines, Solubilizing amines | Projects into the solvent channel. Critical for improving oral bioavailability and reducing plasma protein binding. |

| C5 | Electronic Tuning | Halogens (F, Cl), Methyl, CF3 | Modulates the pKa of the pyrimidine nitrogens, affecting H-bond strength at the hinge. |

| C6 | Steric Occlusion | Hydrogen (usually), small alkyls | Large groups here often cause steric clash with the kinase floor, reducing potency unless specific pockets are targeted. |

Synthetic Methodologies: Mastering Regioselectivity

The synthesis of 2,4-disubstituted pyrimidines from 2,4-dichloropyrimidine is the "bread and butter" of this field. However, it requires strict control over regioselectivity .

The Reactivity Dichotomy

In a Nucleophilic Aromatic Substitution (

-

Why? The intermediate Meisenheimer complex formed by attack at C4 can delocalize the negative charge onto both ring nitrogens (para-quinoid-like), whereas attack at C2 delocalizes charge less effectively (ortho-quinoid-like).

-

Consequence: Under standard conditions (mild base, RT), nucleophiles attack C4 first. C2 substitution requires forcing conditions (high heat) or transition metal catalysis (Suzuki/Buchwald).

Synthetic Workflow Visualization

Figure 2: Sequential functionalization strategy leveraging inherent electrophilicity differences.

Experimental Protocol: Sequential Functionalization

Objective: Synthesis of a library candidate: N4-(3-chlorophenyl)-N2-(1-methylpiperidin-4-yl)pyrimidine-2,4-diamine.

Step 1: C4-Selective (The "Warhead" Installation)

This step relies on the high electrophilicity of the C4-Cl.

-

Reagents: 2,4-dichloropyrimidine (1.0 eq), 3-chloroaniline (1.0 eq), Diisopropylethylamine (DIPEA, 1.2 eq).

-

Solvent: Ethanol or n-Butanol (Protic solvents often accelerate

via H-bond activation of the leaving group). -

Procedure:

-

Dissolve 2,4-dichloropyrimidine in ethanol at 0°C.

-

Add DIPEA followed by dropwise addition of 3-chloroaniline.

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc). The starting material (2,4-dichloro) spot should disappear. A new, more polar spot (product) will appear.

-

Workup: Precipitate with water or evaporate solvent. The C2-Cl remains intact due to lower reactivity at RT.

-

Step 2: C2-Amination via Buchwald-Hartwig (The "Tail" Installation)

The remaining C2-Cl is sluggish toward

-

Reagents: Intermediate from Step 1 (1.0 eq), 1-methylpiperidin-4-amine (1.2 eq),

(5 mol%), XPhos or BINAP (10 mol%), -

Solvent: 1,4-Dioxane (degassed).

-

Procedure:

-

Combine all solids in a sealed tube/vial.

-

Add degassed dioxane.

-

Heat to 100°C for 12 hours.

-

Causality: The Pd(0) catalyst performs oxidative addition into the unreactive C2-Cl bond, facilitating the coupling that would not occur thermally.

-

Workup: Filter through Celite, concentrate, and purify via Prep-HPLC.

-

Case Study: Imatinib & Osimertinib

The evolution of kinase inhibitors tracks the evolution of the pyrimidine scaffold.

-

Imatinib (Gleevec): Uses an N-phenylpyrimidine-2-amine core.[3] The pyrimidine ring serves as the anchor, hydrogen-bonding to the hinge region of the BCR-ABL kinase [1].

-

Osimertinib (Tagrisso): A third-generation EGFR inhibitor. It utilizes a 2,4-disubstituted pyrimidine core.[4][5][6][7][8][9] The C4-position hosts an indole (interacting with the hydrophobic pocket), while the C2-position hosts a solubilizing amine tail that also positions an acrylamide "warhead" to covalently modify Cys797 [2].

References

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. Current Medicinal Chemistry. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec / QM Magic Class. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link][1]

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. wuxibiology.com [wuxibiology.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine from acetamidine

Application Note: Scalable Synthesis of 4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine

Executive Summary

This application note details the optimized protocol for synthesizing 4-(3-bromophenyl)-6-chloro-2-methylpyrimidine , a halogenated heteroaromatic scaffold frequently used in the development of kinase inhibitors and GPCR ligands.

The synthesis proceeds via a two-step sequence:

-

Cyclocondensation: Reaction of acetamidine hydrochloride with ethyl 3-(3-bromophenyl)-3-oxopropanoate to form the pyrimidinol core.

-

Deoxychlorination: Conversion of the hydroxyl moiety to a chloride using phosphorus oxychloride (POCl

).[1]

Key Technical Insight: While standard literature often suggests neat POCl

Strategic Retrosynthesis & Pathway

The synthetic strategy relies on the "Pinner-type" pyrimidine construction.[2][3] The 2-methyl group is derived from acetamidine, while the 4-aryl and 6-chloro positions are established via the

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.

Phase 1: Cyclocondensation

Objective: Formation of 6-(3-bromophenyl)-2-methylpyrimidin-4-ol.

Reaction Logic

The reaction utilizes a base-mediated condensation. Sodium ethoxide generates the free base of acetamidine in situ, which then undergoes nucleophilic attack on the ketone carbonyl of the

-

Why NaOEt? Matching the base alkoxide to the ester leaving group (ethyl) prevents transesterification byproducts.

-

Stoichiometry: A slight excess of acetamidine (1.1 equiv) ensures complete consumption of the limiting

-keto ester.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[4][5][6][7][8][9] | Role |

| Ethyl 3-(3-bromophenyl)-3-oxopropanoate | 271.11 | 1.0 | Limiting Reagent |

| Acetamidine Hydrochloride | 94.54 | 1.2 | N-C-N Source |

| Sodium Ethoxide (21% in EtOH) | 68.05 | 2.5 | Base |

| Ethanol (Absolute) | 46.07 | Solvent | Medium |

Detailed Protocol

-

Preparation: In a dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser, charge Acetamidine HCl (1.2 equiv) and Absolute Ethanol (10 volumes).

-

Activation: Add Sodium Ethoxide solution (2.5 equiv) dropwise at room temperature. Stir for 15 minutes. Observation: NaCl precipitate will form.

-

Addition: Add Ethyl 3-(3-bromophenyl)-3-oxopropanoate (1.0 equiv) slowly via syringe or dropping funnel.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.

-

QC Check: Monitor by TLC (50% EtOAc/Hexanes). Starting material ester should disappear.

-

-

Workup:

-

Remove solvent under reduced pressure (Rotavap).

-

Dissolve the residue in minimal water (approx. 5 volumes).

-

Critical Step: Acidify the aqueous solution to pH ~4–5 using Glacial Acetic Acid or 1N HCl. The pyrimidinol is amphoteric but least soluble at its isoelectric point.

-

Collect the resulting white/off-white precipitate by vacuum filtration.

-

Purification: Wash the filter cake with cold water (2x) and diethyl ether (1x) to remove unreacted ester. Dry in a vacuum oven at 50°C.

Expected Yield: 65–80% Appearance: Off-white solid.

Phase 2: Deoxychlorination

Objective: Conversion of the hydroxyl group to chloride using POCl

Safety & Mechanism

This step converts the tautomeric lactam (C=O) to the chloropyrimidine.

-

Safety Warning: POCl

reacts violently with water to produce HCl gas and phosphoric acid. All glassware must be oven-dried.[6] -

Catalysis: N,N-Dimethylaniline acts as a base to trap HCl and activates the POCl

species.

Reagents & Materials

| Reagent | Equiv. | Role |

| Pyrimidinol Intermediate | 1.0 | Substrate |

| Phosphorus Oxychloride (POCl | 5-10 vol | Reagent/Solvent |

| N,N-Dimethylaniline | 0.5 | Catalyst/Base |

Detailed Protocol

-

Setup: In a fume hood, place the dried Pyrimidinol Intermediate into a heavy-walled RBF.

-

Addition: Carefully add POCl

(neat, approx. 5–8 mL per gram of substrate). Add N,N-Dimethylaniline (0.5 equiv). -

Reaction: Fit with a drying tube (CaCl

) and reflux condenser. Heat to reflux (105°C) for 2–4 hours.-

Visual Cue: The suspension should become a clear solution as the conversion proceeds.

-

-

Quenching (The "Self-Validating" Safety Step):

-

Do NOT add water to the reaction.[10]

-

Remove excess POCl

via vacuum distillation (if scale >5g) or proceed directly if small scale. -

Pour the reaction mixture slowly onto a stirred slurry of Crushed Ice and NaHCO

. -

Why? Direct water addition causes violent boiling. The bicarbonate neutralizes the generated acid immediately.

-

-

Extraction:

-

Extract the aqueous mixture with Dichloromethane (DCM) (3x).

-

Wash combined organics with Brine.

-

Dry over anhydrous Na

SO

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is less polar than the starting material.

Expected Yield: 70–85%

Safety Workflow: POCl3 Quenching

Handling POCl

Figure 2: Critical safety workflow for quenching Phosphorus Oxychloride reactions.

Analytical Validation (QC)

| Parameter | Method | Acceptance Criteria |

| Identity | 1H NMR (CDCl | |

| Purity | HPLC (UV 254nm) | >95% Area Under Curve (AUC). |

| Mass Spec | LC-MS (ESI+) | [M+H]+ matches calculated (approx. 283/285 pattern for Br/Cl isotopes). |

Note on Isotope Pattern: Due to the presence of one Chlorine (

References

-

Pinner Pyrimidine Synthesis: Pinner, A. Berichte der deutschen chemischen Gesellschaft1883 , 16, 1654.[4] (Foundational chemistry for amidine condensation). (via Organic Syntheses adaptation).

-

Acetamidine Preparation & Handling: Organic Syntheses, Coll. Vol. 1, p.5 (1941); Vol. 8, p.1 (1928).

-

POCl3 Chlorination Safety & Protocol: BenchChem Technical Support. "Chlorination of Pyrimidine-2,4-diol - Safety Precautions and Protocol."

-

Vilsmeier-Type Activation: Molecules2012 , 17(4), 4533-4544.[11] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3."

Sources

- 1. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]

- 2. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. indianchemicalsociety.com [indianchemicalsociety.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Application Note: Precision Functionalization of 6-Chloropyrimidines via SNAr

This guide serves as a comprehensive technical resource for the functionalization of 6-chloropyrimidines via Nucleophilic Aromatic Substitution (SNAr). It is designed for medicinal chemists and process scientists requiring high-fidelity protocols and mechanistic depth.

Executive Summary

The 6-chloropyrimidine scaffold is a cornerstone in the synthesis of kinase inhibitors, antivirals, and agrochemicals.[1] While the pyrimidine ring is inherently electron-deficient, enabling SNAr, the specific reactivity of the 6-position (equivalent to the 4-position in IUPAC numbering unless asymmetrically substituted) is governed by a subtle interplay of electronics, steric hindrance, and solvent effects.[1] This guide moves beyond generic "add and stir" procedures, providing a rational framework for regiocontrol and reaction optimization.

Critical Mechanistic Analysis

The Electronic Landscape & Regioselectivity

In pyrimidine systems, the 2-, 4-, and 6-positions are electron-deficient due to the inductive (

-

C4/C6 vs. C2 Reactivity: In 2,4-dichloropyrimidine or 2,4,6-trichloropyrimidine, SNAr occurs preferentially at the C4/C6 position .[1]

-

Reasoning: The Meisenheimer complex formed by attack at C4/C6 can delocalize the negative charge onto the para-nitrogen (N1) in a resonance form that resembles a stable para-quinoid structure. Attack at C2 leads to an ortho-quinoid intermediate, which is generally higher in energy.[1]

-

LUMO Coefficients: Frontier Molecular Orbital (FMO) analysis consistently shows a larger LUMO coefficient at C4/C6 compared to C2, making it the soft electrophilic site of choice.[1]

-

-

The "6-Chloro" Context: When starting with 4,6-dichloropyrimidine , the first substitution yields a 4-substituted-6-chloropyrimidine . The second SNAr (at the remaining 6-chloro group) is significantly slower because the newly introduced substituent (e.g., an amine or alkoxy group) donates electron density into the ring, deactivating it.[1]

Mechanism Visualization

The following diagram illustrates the addition-elimination pathway and the resonance stabilization that dictates reactivity.

Figure 1: SNAr Addition-Elimination Mechanism on Pyrimidine.

Strategic Protocol Selection

Selecting the correct condition set is critical to avoid byproducts (hydrolysis, bis-substitution) and ensure complete conversion.[1]

Figure 2: Decision Matrix for SNAr Conditions.

Experimental Protocols

Protocol A: Standard Thermal SNAr (Aliphatic Amines)

Best for: Primary and secondary alkyl amines, benzylamines.[1]

Reagents:

-

Substrate: 6-Chloropyrimidine derivative (1.0 equiv)[1]

-

Nucleophile: Amine (1.1 – 1.2 equiv)[1]

-

Base:

-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)[1] -

Solvent: Ethanol (EtOH), Isopropanol (IPA), or DMF/DMSO for less soluble substrates.[1]

Procedure:

-

Dissolution: Charge the 6-chloropyrimidine (1.0 equiv) into a reaction vial equipped with a magnetic stir bar. Dissolve in EtOH (concentration ~0.2 – 0.5 M).[1]

-

Note: If the substrate is insoluble in alcohols, use DMF or NMP.[1]

-

-

Addition: Add DIPEA (1.5 equiv) followed by the amine nucleophile (1.1 equiv).

-

Reaction: Heat the mixture to 80 °C (reflux for EtOH). Monitor by LCMS or TLC.

-

Reaction Time: Typically 1–4 hours.

-

Checkpoint: If reaction is sluggish (common with sterically hindered amines), increase temperature to 100–120 °C (requires sealed tube or high-boiling solvent like n-BuOH or DMSO).[1]

-

-

Workup:

-

Volatile Solvents: Concentrate in vacuo. Resuspend residue in EtOAc/Water. Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]

-

Polar Solvents (DMF/DMSO): Pour reaction mixture into crushed ice/water. If precipitate forms, filter and wash with water.[1] If no precipitate, extract with EtOAc.[1]

-

Protocol B: Acid-Mediated SNAr (Anilines/Weak Nucleophiles)

Best for: Anilines, electron-deficient amines, or when basic conditions cause side reactions. Mechanism:[1] Protonation of the pyrimidine N1/N3 lowers the LUMO energy, significantly increasing electrophilicity at C6.

Reagents:

-

Substrate: 6-Chloropyrimidine derivative (1.0 equiv)[1]

-

Nucleophile: Aniline derivative (1.0 – 1.1 equiv)[1]

-

Acid: Conc.[2] HCl (aq) (catalytic 10 mol% to stoichiometric 1.0 equiv) or 4M HCl in Dioxane.[1]

-

Solvent: Isopropanol (IPA) or n-Butanol.[1]

Procedure:

-

Setup: Dissolve the 6-chloropyrimidine (1.0 equiv) and aniline (1.0 equiv) in IPA or n-BuOH (0.3 M).

-

Acid Addition: Add HCl (typically 2-3 drops of conc. HCl per mmol of substrate).[2]

-

Reaction: Heat to reflux (80–110 °C) .

-

Observation: The product often precipitates as the hydrochloride salt upon cooling.

-

-

Workup:

Protocol C: Regioselective Synthesis of 4-Amino-6-Chloropyrimidines

Best for: Starting from 4,6-dichloropyrimidine to create a mono-functionalized scaffold.[1]

Reagents:

-

Substrate: 4,6-Dichloropyrimidine (1.0 equiv)[1]

-

Nucleophile: Amine (0.95 – 1.0 equiv) (Critical: Do not use excess) [1]

-

Base: DIPEA (1.0 equiv)[1]

-

Solvent: IPA or EtOH.

Procedure:

-

Temperature Control: Cool the solution of 4,6-dichloropyrimidine in EtOH to 0 °C .

-

Slow Addition: Add the amine (0.95 equiv) dropwise over 30 minutes.

-

Causality: Low temperature and slow addition prevent the concentration of nucleophile from rising high enough to drive the second substitution (formation of 4,6-diaminopyrimidine).[1]

-

-

Warm Up: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

-

Monitoring: Monitor strictly by LCMS to stop before bis-substitution occurs.

-

Purification: Flash column chromatography is usually required to separate mono-substituted product from trace bis-substituted byproduct and starting material.

Data & Optimization Guide

Solvent Effects on Reaction Rate

Polar aprotic solvents stabilize the polar transition state (Meisenheimer complex), accelerating the reaction.[1]

| Solvent | Dielectric Constant ( | Rate Relative to EtOH | Recommended For |

| DMSO | 46.7 | High ( | Unreactive substrates, high temp |

| DMF/NMP | 36.7 / 32.2 | High ( | Standard library synthesis |

| Ethanol | 24.5 | Baseline | Scale-up, easy workup |

| THF | 7.5 | Low | Reactions using NaH/LiHMDS |

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| No Reaction | Nucleophile too weak or Substrate deactivated. | 1. Switch to Protocol B (Acid).2. Use DMSO at 120 °C.3. Switch to Pd-catalysis. |

| Bis-Substitution | Nucleophile excess or Temp too high. | 1. Reduce nucleophile to 0.9 equiv.2. Lower temperature (0 °C).3. Dilute reaction (0.05 M).[1] |

| Hydrolysis (OH product) | Wet solvent or hygroscopic base.[1] | 1. Dry solvents (molecular sieves).2. Avoid strong hydroxide bases; use carbonate or amine bases. |

| Regioisomer Mix | Substrate has competing sites (e.g., C2 vs C4).[1][3][4] | 1. Lower temperature favors the kinetic product (C4/C6).2. Bulky nucleophiles may favor less hindered positions. |

References

-

Regioselectivity in SNAr of Dichloropyrimidines

-

Regioselective Amin

-

Green Chemistry Approaches (W

-

Acid C

-

Large Scale Process Safety

Sources

- 1. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 2. preprints.org [preprints.org]

- 3. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

Application Note: Mastering Chemoselectivity in the Functionalization of Bifunctional Aromatic Systems

A Detailed Guide to the Selective Functionalization of 3-Bromophenyl and 6-Chloropyrimidine Moieties

For inquiries, please contact: [email protected]

Introduction: The Strategic Imperative of Selective Functionalization

In the landscape of modern drug discovery and materials science, the ability to precisely modify complex molecular scaffolds is paramount. Molecules incorporating both phenyl and pyrimidine rings are ubiquitous, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The presence of distinct halogen atoms, such as bromine on a phenyl ring and chlorine on a pyrimidine ring, offers a versatile platform for sequential, site-selective modifications. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the selective functionalization of a model bifunctional system: a molecule containing both 3-bromophenyl and 6-chloropyrimidine moieties.

Mastering the chemoselectivity between the C(sp²)–Br bond of the 3-bromophenyl group and the C(sp²)–Cl bond of the 6-chloropyrimidine group allows for a programmed and efficient synthesis of diverse analogs from a common intermediate. This control is crucial for building molecular complexity and systematically exploring the structure-activity relationships (SAR) of new chemical entities. We will delve into the mechanistic underpinnings of this selectivity and provide detailed, field-proven protocols for achieving predictable outcomes in common cross-coupling reactions.

The Mechanistic Basis of Chemoselectivity: A Tale of Two Halides

The selective functionalization of a molecule bearing both a C-Br and a C-Cl bond hinges on the differential reactivity of these bonds, primarily in the context of palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in many of these transformations is Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[1][2] This trend is largely dictated by the bond dissociation energies (C-Cl > C-Br > C-I) and the ease of the initial, often rate-determining, oxidative addition step to a Pd(0) catalyst.[2][3]

However, the electronic nature of the aromatic ring to which the halogen is attached plays a crucial role. The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic-withdrawing character can activate the C-Cl bond towards nucleophilic aromatic substitution and, in some cases, facilitate oxidative addition in palladium catalysis, making it more reactive than a typical aryl chloride.[4]

Conversely, the 3-bromophenyl group is a more "neutral" electron-rich aromatic system compared to the chloropyrimidine. This electronic difference is the cornerstone of achieving selectivity. By carefully selecting the catalyst, ligands, and reaction conditions, one can preferentially activate one site over the other.

Key Factors Governing Selectivity:

-

Nature of the Halogen: The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to Pd(0).[1]

-

Electronic Effects of the Aromatic System: The electron-deficient nature of the pyrimidine ring can increase the reactivity of the C-Cl bond.

-

Catalyst and Ligand Choice: Bulky, electron-rich phosphine ligands can promote the oxidative addition of less reactive aryl chlorides.[4] Conversely, less sterically demanding ligands may favor reaction at the more intrinsically reactive C-Br bond.[5]

-

Reaction Temperature: Lower temperatures often favor reaction at the more reactive C-Br bond, while higher temperatures may be required to activate the C-Cl bond.

Strategic Approaches to Selective Functionalization

Two primary strategies can be employed for the selective functionalization of a bifunctional 3-bromophenyl-6-chloropyrimidine substrate:

-

Palladium-Catalyzed Cross-Coupling: Exploiting the differential reactivity of the C-Br and C-Cl bonds in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

-

Orthogonal Reactivity: Utilizing reaction types that are inherently selective for one functionality over the other, such as halogen-metal exchange (lithiation) of the aryl bromide.

Below, we provide a logical workflow for approaching the selective functionalization of a generic substrate containing both moieties.

Caption: Workflow for selective functionalization.

Detailed Application Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the 3-Bromophenyl Position

This protocol is designed to leverage the higher intrinsic reactivity of the C-Br bond over the C-Cl bond under mild conditions.

Principle: The oxidative addition of the C-Br bond to the Pd(0) catalyst occurs at a lower temperature than that of the C-Cl bond, allowing for selective coupling. The choice of a common, less specialized palladium catalyst and ligand system further favors this selectivity.

Materials:

-

Substrate (containing 3-bromophenyl and 6-chloropyrimidine moieties)

-

Arylboronic acid (1.1 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Na₂CO₃ (2.0 eq)

-

Toluene/Ethanol/H₂O (4:1:1 mixture)

-

Anhydrous, degassed solvents

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add the substrate (1.0 eq), arylboronic acid (1.1 eq), and Na₂CO₃ (2.0 eq).

-

Add Pd(PPh₃)₄ (0.05 eq).

-

Add the degassed toluene/ethanol/H₂O solvent mixture.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Expected Outcome: Selective formation of the C-C bond at the 3-position of the phenyl ring, leaving the 6-chloro-pyrimidine moiety intact for subsequent functionalization.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ | A standard, less reactive catalyst that favors the more facile C-Br oxidative addition. |

| Base | Na₂CO₃ | A moderately strong base sufficient for transmetalation without promoting side reactions. |

| Solvent | Toluene/Ethanol/H₂O | A common solvent system for Suzuki couplings that provides good solubility for both organic and inorganic reagents. |

| Temperature | 80 °C | A moderate temperature that is typically sufficient for C-Br coupling while minimizing C-Cl activation. |

Protocol 2: Selective Sonogashira Coupling at the 3-Bromophenyl Position

Principle: Similar to the Suzuki coupling, the Sonogashira reaction can be controlled to favor the more reactive C-Br bond. The use of a copper(I) co-catalyst is standard in this reaction.[6][7]

Materials:

-

Substrate (containing 3-bromophenyl and 6-chloropyrimidine moieties)

-

Terminal alkyne (1.2 eq)

-

Pd(PPh₃)₂Cl₂ (0.03 eq)

-

CuI (0.05 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent and base)

-

Anhydrous, degassed solvents

-

Standard inert atmosphere glassware

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add the substrate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Add degassed TEA or DIPEA.

-

Add the terminal alkyne (1.2 eq) dropwise.

-

Stir the reaction at room temperature for 8-12 hours, monitoring by TLC or LC-MS. For less reactive substrates, gentle heating to 40-50 °C may be required.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Expected Outcome: Formation of a C-C triple bond at the 3-position of the phenyl ring, with the 6-chloropyrimidine available for further reactions.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₂Cl₂/CuI | The classic catalyst system for Sonogashira coupling, effective for aryl bromides.[8] |

| Base | TEA or DIPEA | Acts as both a base and a solvent, facilitating the reaction under mild conditions. |

| Temperature | Room Temperature to 50 °C | Mild conditions that strongly favor reaction at the C-Br bond. |

Protocol 3: Selective Buchwald-Hartwig Amination at the 6-Chloropyrimidine Position

Principle: This protocol aims to functionalize the C-Cl bond, which is activated by the electron-deficient pyrimidine ring. The use of specialized, bulky, electron-rich phosphine ligands is often necessary to facilitate the oxidative addition of the stronger C-Cl bond.[9][10] The reactivity order in Buchwald-Hartwig amination can sometimes deviate from the general trend, with Ar-Br often being more reactive than Ar-Cl, which in turn can be more reactive than Ar-I due to inhibitory effects of iodide.[11]

Materials:

-

Substrate (containing 3-bromophenyl and 6-chloropyrimidine moieties)

-

Amine (primary or secondary, 1.2 eq)

-

Pd₂(dba)₃ (0.02 eq)

-

XPhos or a similar bulky, electron-rich ligand (0.08 eq)

-

NaOt-Bu or Cs₂CO₃ (1.5 eq)

-

Anhydrous, degassed toluene or dioxane

-

Standard inert atmosphere glassware

Procedure:

-

In a glovebox or under an argon atmosphere, add Pd₂(dba)₃ (0.02 eq), the ligand (0.08 eq), and the base (1.5 eq) to a dry Schlenk flask.

-

Add the substrate (1.0 eq) and the amine (1.2 eq).

-

Add the anhydrous, degassed solvent.

-

Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by flash column chromatography.

Expected Outcome: Selective C-N bond formation at the 6-position of the pyrimidine ring, leaving the 3-bromophenyl group untouched.

| Parameter | Condition | Rationale |

| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | A modern catalyst system designed to promote the challenging oxidative addition of aryl chlorides. |

| Base | NaOt-Bu or Cs₂CO₃ | A strong, non-nucleophilic base required for the deprotonation of the amine and to facilitate the catalytic cycle. |

| Solvent | Toluene or Dioxane | High-boiling, aprotic solvents suitable for the required reaction temperatures. |

| Temperature | 100-110 °C | Higher temperatures are generally necessary to overcome the activation barrier for C-Cl bond cleavage. |

Protocol 4: Selective Functionalization of the 3-Bromophenyl Group via Halogen-Metal Exchange

Principle: Halogen-metal exchange, typically with an organolithium reagent, is highly selective for aryl bromides over aryl chlorides at low temperatures. The resulting aryllithium species is a potent nucleophile that can be trapped with a wide variety of electrophiles.[12]

Materials:

-

Substrate (containing 3-bromophenyl and 6-chloropyrimidine moieties)

-

n-Butyllithium (n-BuLi, 1.05 eq) in hexanes

-

Anhydrous, degassed THF or Toluene

-

Electrophile (e.g., DMF, CO₂, an aldehyde, etc., 1.2 eq)

-

Standard inert atmosphere glassware

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add the substrate (1.0 eq) and anhydrous THF or toluene.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

-

Add the electrophile (1.2 eq) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by flash column chromatography.

Expected Outcome: Functionalization exclusively at the 3-position of the phenyl ring. The 6-chloropyrimidine moiety is unreactive towards organolithium reagents under these conditions.

Caption: Halogen-metal exchange and electrophilic quench.

Troubleshooting and Key Considerations

-

Loss of Selectivity: If a mixture of products is observed, consider lowering the reaction temperature, reducing the reaction time, or changing the ligand. For example, in Suzuki couplings, using a less electron-rich ligand might improve selectivity for the C-Br bond.

-

Low Conversion: For reactions targeting the C-Cl bond, ensure that the catalyst and ligand are appropriate for activating this less reactive bond. Incomplete reaction at the C-Br bond may indicate catalyst deactivation or insufficient temperature.

-

Hydrodehalogenation: This side reaction, where the halogen is replaced by a hydrogen atom, can sometimes occur, especially at higher temperatures or with certain bases. Using rigorously degassed solvents and maintaining a strict inert atmosphere can minimize this.

-

Homocoupling: Homocoupling of the boronic acid in Suzuki reactions can be an issue. Ensuring the slow addition of reagents and maintaining the correct stoichiometry can help mitigate this.

Conclusion